N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common approach involves the coupling of an indole derivative with a pyridine carboxylic acid derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole moiety and an amide bond.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains an indole moiety and a naphthalene ring.
N-(2-(1H-Indol-3-yl)ethyl)-acetamide: A simpler compound with an indole moiety and an acetamide group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide is unique due to the presence of both an indole and a pyridine ring, which can confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
2680542-49-6 |
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Molecular Formula |
C23H21N5O2 |
Molecular Weight |
399.4 |
Purity |
0 |
Origin of Product |
United States |
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